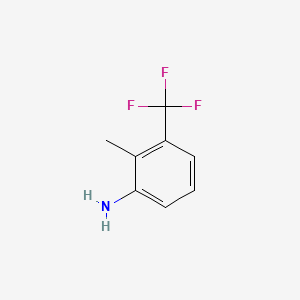

Trifluoromethyl toluidine

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLDBACVSHADLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057769 | |

| Record name | 3-(Trifluoromethyl)-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-44-0 | |

| Record name | 2-Methyl-3-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54396-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROMETHYL TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569607266B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorination in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Properties of Trifluoromethyl Toluidines

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal and materials chemistry.[1][2] The CF₃ group imparts a unique combination of properties: it is a potent electron-withdrawing group, it significantly enhances lipophilicity, and it can block sites of metabolic degradation, thereby increasing a compound's biological half-life.[2][3] Among the myriad of fluorinated building blocks, trifluoromethyl toluidines—aromatic amines bearing both a methyl (-CH₃) and a trifluoromethyl group—stand out as exceptionally versatile intermediates.

Their structural complexity, arising from the various possible isomeric arrangements of the amino, methyl, and trifluoromethyl substituents, allows for fine-tuning of physicochemical properties. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and applications of these critical chemical scaffolds. We will delve into both classical and modern synthetic methodologies, explain the causal relationships behind experimental choices, and explore the profound impact of the trifluoromethyl moiety on molecular behavior.

PART 1: Physicochemical Properties and Isomeric Considerations

The relative positions of the amino, methyl, and trifluoromethyl groups on the benzene ring dictate the molecule's electronic and steric characteristics. This isomeric variation is a critical tool for molecular design.

A diagram illustrating the potential substitution patterns on the toluidine ring.

Key Physicochemical Impacts of the Trifluoromethyl Group:

-

Electronic Effects & Basicity: The trifluoromethyl group is strongly electron-withdrawing (Hammett constant σp = 0.54), which significantly reduces the electron density of the aromatic ring and, consequently, the basicity (pKa) of the amino group.[3][4] This modulation is critical in pharmaceutical design, as it alters the ionization state of the molecule at physiological pH, affecting receptor binding and solubility.

-

Lipophilicity: Fluorine substitution is a primary strategy for increasing a molecule's lipophilicity.[3] The CF₃ group dramatically enhances a molecule's ability to partition into lipid environments, which can improve its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[3] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically vulnerable methyl group with a CF₃ group is a common and effective strategy to prolong a drug's half-life.[3]

Table 1: Physical Properties of Selected Trifluoromethylaniline and Toluidine Isomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-(Trifluoromethyl)aniline | 88-17-5 | C₇H₆F₃N | 161.12 | 170-173 | 1.282 at 25°C[5] |

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | 187-188 | 1.29 at 25°C[6][7] |

| 4-(Trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 161.12 | 83 / 12 mmHg | 1.29 at 25°C[8] |

| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | C₇H₅F₃N₂O₂ | 222.12 | - | - |

PART 2: Core Synthesis Methodologies

The synthesis of trifluoromethyl toluidines can be broadly categorized into two approaches: the reduction of a corresponding nitro-substituted precursor and modern cross-coupling reactions to form the C-N bond directly.

Method A: Reduction of Trifluoromethyl Nitrotoluenes

The most common industrial approach involves the reduction of a trifluoromethyl nitrotoluene intermediate. The choice of reduction method depends on factors like scale, cost, and environmental considerations.

1. Béchamp Reduction

Discovered in 1854, the Béchamp reduction remains a viable, low-cost method for the large-scale synthesis of aromatic amines.[9]

-

Causality & Rationale: This method utilizes zero-valent iron powder in an acidic medium (typically with HCl or acetic acid) to reduce the nitro group.[10][11] The reaction is a heterogeneous process involving the adsorption of the nitroaromatic compound onto the iron surface, followed by a series of electron transfer and protonation steps.[12] While effective and inexpensive, a significant drawback is the generation of large quantities of iron oxide sludge as a byproduct.[9]

A simplified diagram of the Béchamp reduction process.

-

Experimental Protocol (General):

-

A reaction vessel (e.g., a five-neck flask) is equipped with a mechanical stirrer, reflux condenser, and thermometer.[10][12]

-

Iron powder and a small amount of acid (e.g., hydrochloric acid) in water are added to the vessel and heated.

-

The trifluoromethyl nitrotoluene is added portion-wise or as a solution to control the exothermic reaction.

-

The mixture is heated under reflux with vigorous stirring for several hours until the reaction is complete (monitored by GC or TLC).

-

Upon completion, the reaction is cooled and made basic with an aqueous solution of sodium carbonate or sodium hydroxide to precipitate iron oxides.

-

The product is typically isolated by steam distillation or solvent extraction.

-

Final purification is achieved by distillation under reduced pressure.

-

2. Catalytic Transfer Hydrogenation

A cleaner and more efficient alternative to the Béchamp reduction is catalytic hydrogenation.[13]

-

Causality & Rationale: This method employs a transition metal catalyst, most commonly palladium on carbon (Pd/C), to facilitate the reduction of the nitro group.[14] The hydrogen source can be hydrogen gas (H₂) or a transfer agent like ammonium formate (HCOONH₄), which decomposes in situ to provide hydrogen.[15] This process offers higher selectivity, avoids the formation of metallic sludge, and generally proceeds under milder conditions, making it preferable for laboratory and fine chemical synthesis.[13][14]

Workflow for catalytic hydrogenation of a nitroaromatic compound.

-

Experimental Protocol (General, with Ammonium Formate):

-

To a solution of the trifluoromethyl nitrotoluene in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add 5-10 wt% of Pd/C catalyst.

-

Add ammonium formate (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue can be purified by extraction and/or chromatography to yield the pure trifluoromethyl toluidine.

-

Method B: Modern C-N Cross-Coupling Strategies

For substrates where the nitro precursor is unavailable or for creating more complex derivatives, modern cross-coupling reactions provide a powerful alternative.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides (or triflates) with a wide range of amines.[16][17]

-

Causality & Rationale: The reaction's success hinges on a catalytic cycle involving a Pd(0) species, a bulky, electron-rich phosphine ligand, and a base.[18][19] The ligand is crucial; it facilitates the key steps of oxidative addition of the aryl halide to the palladium center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[19] This method offers exceptional functional group tolerance and allows for the synthesis of amines that are difficult to access via classical methods.[16]

The catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Experimental Protocol (General):

-

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (e.g., a bromo-trifluoromethyltoluene), palladium precatalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP or a Josiphos-type ligand).

-

Add the amine coupling partner and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LiHMDS).

-

Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (4-24 hours), monitoring by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

PART 3: Applications in Medicinal and Agrochemical Synthesis

The unique properties conferred by the trifluoromethyl group make trifluoromethyl toluidines highly valuable precursors in the development of bioactive molecules.

-

Pharmaceuticals: The trifluoromethylaniline scaffold is present in numerous approved drugs. For example, the core structure is integral to the anti-inflammatory drug Leflunomide and its active metabolite Teriflunomide, used to treat rheumatoid arthritis and multiple sclerosis.[20] The amino group provides a convenient handle for further chemical elaboration, such as acylation or amidation, to build more complex and targeted therapeutic agents.[3] Histamine trifluoromethyl toluidide (HTFMT), a derivative, is known as a potent histamine receptor agonist.[21]

-

Agrochemicals: In crop protection, the goals are similar to pharmaceuticals: enhance potency, selectivity, and environmental persistence. The metabolic stability and lipophilicity provided by the CF₃ group are highly advantageous in designing effective herbicides, fungicides, and insecticides.[1]

-

Heterocyclic Chemistry: Trifluoromethyl toluidines are key starting materials for the synthesis of fluorinated heterocyclic compounds. The amino group can participate in cyclization reactions, such as the Skraup or Friedländer synthesis, to produce quinolines and other important heterocyclic systems.[3]

Conclusion

Trifluoromethyl toluidines represent a class of chemical intermediates whose strategic importance cannot be overstated. The powerful electron-withdrawing and lipophilic nature of the CF₃ group, combined with its ability to enhance metabolic stability, makes these compounds indispensable in the rational design of new drugs and agrochemicals. Mastery of their synthesis, from robust classical methods like the Béchamp reduction to the versatile and high-yielding modern Buchwald-Hartwig amination, provides chemists with a critical capability. As the demand for more effective and stable bioactive molecules continues to grow, the role of trifluoromethyl toluidines as foundational building blocks is certain to expand.

References

-

Popat, V., & Padhiyar, N. (2013). Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine. International Journal of Chemical Engineering and Applications, 4(6), 401-405. [10]

-

Popat, V., & Padhiyar, N. (2013). Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine. International Journal of Chemical Engineering and Applications. [11]

-

Grokipedia. (n.d.). Béchamp reduction. [9]

-

Popat, V. R., & Padhiyar, N. (2013). Experimental study of Bechamp process for p-nitrotoluene reduction to p-toluidine. Indian Institute of Technology, Gandhinagar. [12]

-

Wikipedia. (2025). Béchamp reduction. [13]

-

BenchChem. (2025). 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0. [3]

-

Wikipedia. (2025). Sandmeyer reaction. [22]

-

Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. [23]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. [24]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. [6]

-

Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines. [25]

-

Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [26]

-

Browne, D. L. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482-4. [27]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Synthesis. [1]

-

Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597. [Available at: https://www.researchgate.net/publication/257850257_An_Expedient_Synthesis_of_246-Tris trifluoromethylaniline]([Link] trifluoromethylaniline)[28]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. [5]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. [8]

-

ChemicalBook. (2022). Synthesis and application of 4-Nitro-3-trifluoromethyl aniline. [29]

-

de Paiva, G. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [20]

-

Woytek, A. J., & Tompkins, J. F. (1970). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC. [30]

-

Wikipedia. (2025). 3-(Trifluoromethyl)aniline. [7]

-

Sádaba, I., et al. (2015). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 20(7), 12771-12781. [15]

-

Wikipedia. (2025). Buchwald–Hartwig amination. [16]

-

Wikipedia. (2025). Ullmann condensation. [31]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [32]

-

Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)aniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Trifluoromethyl Advantage: Enhancing Chemical Properties. [2]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [17]

-

BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. [18]

-

BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. [19]

-

Wikipedia. (2025). Histamine trifluoromethyl toluidide. [21]

-

Tanaka, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 182-189. [4]

-

Ghosh, S., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4, 2854-2861. [14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 8. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine [ijcea.org]

- 12. IIT Gandhinagar [d8.irins.org]

- 13. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 14. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. jelsciences.com [jelsciences.com]

- 21. Histamine trifluoromethyl toluidide - Wikipedia [en.wikipedia.org]

- 22. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 23. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 24. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 25. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 26. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 30. apps.dtic.mil [apps.dtic.mil]

- 31. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 32. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of 2-Trifluoromethyl toluidine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)aniline

Authored by a Senior Application Scientist

Abstract

2-(Trifluoromethyl)aniline, also known as 2-aminobenzotrifluoride or α,α,α-trifluoro-o-toluidine, is a critical fluorinated building block in modern chemical synthesis. Its unique electronic and steric properties, conferred by the juxtaposition of an amino group and a potent electron-withdrawing trifluoromethyl group on an aromatic scaffold, make it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of the trifluoromethyl group is a well-established method in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(Trifluoromethyl)aniline, offering field-proven insights and detailed experimental protocols for its characterization. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Molecular Identity and Structural Characteristics

The foundation of 2-(Trifluoromethyl)aniline's utility lies in its molecular structure. The compound consists of an aniline core with a trifluoromethyl (-CF3) group at the ortho position relative to the amino (-NH2) group.

| Identifier | Value | Source |

| Chemical Name | 2-(Trifluoromethyl)aniline | [4] |

| Synonyms | 2-Aminobenzotrifluoride, o-(Trifluoromethyl)aniline, α,α,α-Trifluoro-o-toluidine | [4][5][6] |

| CAS Number | 88-17-5 | [4] |

| Molecular Formula | C₇H₆F₃N | [4] |

| Molecular Weight | 161.12 g/mol | [4] |

| InChI Key | VBLXCTYLWZJBKA-UHFFFAOYSA-N |

The interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group governs the molecule's reactivity and properties. The -CF₃ group deactivates the aromatic ring towards electrophilic substitution and significantly reduces the basicity of the amino group.

Caption: General workflow for physicochemical characterization.

Protocol 1: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)

This protocol describes the gold-standard method for determining the water solubility of a compound. It is a self-validating system as equilibrium must be demonstrated.

1. Principle & Causality: The method relies on achieving a saturated solution of the test substance in water at a constant temperature. By measuring the concentration of the substance in the aqueous phase after equilibrium is reached, the solubility is determined. The choice of a shake-flask method ensures sufficient mixing to reach equilibrium, and centrifugation is critical to separate undissolved material without altering the equilibrium concentration.

2. Materials & Equipment:

-

2-(Trifluoromethyl)aniline (purity >99%)

-

Reagent-grade water (e.g., Milli-Q)

-

Analytical balance

-

Temperature-controlled shaker bath

-

Centrifuge capable of >2000 g

-

Calibrated pH meter

-

Glass flasks with low-adsorption surfaces

-

Validated analytical method (e.g., HPLC-UV)

3. Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-(Trifluoromethyl)aniline to several flasks containing reagent-grade water. The excess is critical to ensure saturation is achieved.

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the flasks for an initial period of 24 hours.

-

Preliminary Check: After 24 hours, measure the concentration in one of the flasks.

-

Continue Equilibration: Re-seal the flasks and continue shaking for another 24 hours.

-

Equilibrium Confirmation: After the second 24-hour period (48 hours total), measure the concentration again. Equilibrium is confirmed if the concentration values from the 24-hour and 48-hour time points are within analytical error (e.g., <5% difference). If not, continue shaking and sampling at 24-hour intervals until equilibrium is established.

-

Phase Separation: Once equilibrium is confirmed, centrifuge the samples at high speed to pellet all undissolved material. This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Analysis: Carefully withdraw an aliquot from the clear supernatant. Analyze the concentration using a pre-validated HPLC-UV method.

-

pH Measurement: Measure and report the pH of the saturated solution.

-

Reporting: Report the solubility as the mean of at least three replicate determinations, along with the standard deviation and the experimental temperature.

Applications, Stability, and Handling

Key Synthetic Applications

2-(Trifluoromethyl)aniline is a cornerstone intermediate. Its primary value is in introducing a trifluoromethyl-substituted aniline moiety into larger molecules.

-

Pharmaceuticals : It is a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flunixin. [2]The synthesis involves a nucleophilic substitution reaction between 2-(Trifluoromethyl)aniline and a halogenated nicotinic acid derivative. [2]* Agrochemicals : The compound is used to build the core structures of various herbicides and pesticides, where the -CF₃ group enhances potency and environmental persistence.

-

Fluorinated Materials : It serves as a monomer or precursor for high-performance fluoropolymers and polyimides, imparting thermal stability and chemical resistance to the final materials. [1]

Stability and Degradation

Under normal storage conditions (5–30 °C, in a dry, inert atmosphere), 2-(Trifluoromethyl)aniline is stable. [1][5]However, it is incompatible with strong oxidizing agents, which can lead to vigorous, exothermic reactions. [5]Thermal decomposition, especially during a fire, can produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride. [5]

Safety and Handling

As with all aniline derivatives, proper safety precautions are mandatory.

-

Hazards : The compound is classified as flammable and acutely toxic if swallowed. [4]It causes skin and eye irritation and may cause an allergic skin reaction. [5]Prolonged or repeated exposure may cause organ damage. Inhalation can lead to anoxia due to the formation of methemoglobinemia. [5]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield. * Impervious gloves (e.g., nitrile). * A lab coat or flame-retardant protective clothing. * Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong oxidizers. [5]

-

References

- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.

- PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-(Trifluoromethyl)aniline(88-17-5).

- Benchchem. (n.d.). Trifluoromethyl toluidine | 54396-44-0.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)aniline 99%.

- ChemBK. (n.d.). 2-(Trifluoromethyl)aniline.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Supporting Information. (n.d.). 2 - Supporting Information.

- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)aniline.

- Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.

- Scent© AI. (n.d.). 2-(Trifluoromethyl)aniline (CAS 88-17-5): Odor profile, Properties, & IFRA compliance.

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. benchchem.com [benchchem.com]

- 3. scienceopen.com [scienceopen.com]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to 3-(Trifluoromethyl)aniline: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern medicinal chemistry and materials science, the trifluoromethyl (CF₃) group stands out as a "super-functional" moiety. Its incorporation into organic molecules can dramatically alter their physicochemical and biological properties. The high electronegativity of fluorine atoms imparts a strong electron-withdrawing effect, influencing the acidity/basicity of nearby functional groups and modulating metabolic stability. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross biological membranes, a critical factor in drug design.

This guide focuses on a key building block in trifluoromethyl chemistry: 3-(Trifluoromethyl)aniline (also known as 3-aminobenzotrifluoride or α,α,α-trifluoro-m-toluidine). Its unique combination of a nucleophilic amino group and an electron-withdrawing trifluoromethyl group on an aromatic scaffold makes it a versatile and highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This document provides an in-depth look at its core properties, a detailed synthesis protocol, and a discussion of its applications, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 3-(Trifluoromethyl)aniline is registered under the following identifiers:

-

Chemical Structure:

Image Credit: Wikipedia

The physical and chemical properties of 3-(Trifluoromethyl)aniline are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fish-like, amine-like | [5] |

| Density | 1.29 g/cm³ at 25°C | [3] |

| Melting Point | 5-6 °C (41-43 °F) | [3] |

| Boiling Point | 187-188 °C (369-370 °F) | [3] |

| Flash Point | 85 °C (185 °F) | [2] |

| Solubility | Low solubility in water; soluble in organic solvents (ethanol, ether) | [2] |

| pKa (of conjugate acid) | 3.49 at 25°C | [6] |

| Refractive Index (n²⁰/D) | ~1.480 | [6] |

The pKa of 3.49 is a noteworthy feature. For context, the pKa of aniline's conjugate acid is approximately 4.6. The significant decrease in basicity for 3-(Trifluoromethyl)aniline is a direct consequence of the powerful electron-withdrawing nature of the meta-positioned trifluoromethyl group, which destabilizes the anilinium cation. This reduced basicity is a key consideration in its reactivity, particularly in acid-base reactions and nucleophilic substitutions.

Synthesis Protocol: Catalytic Hydrogenation of 3-Nitrobenzotrifluoride

The most common and industrially scalable method for the synthesis of 3-(Trifluoromethyl)aniline is the catalytic hydrogenation of its nitro precursor, 3-nitrobenzotrifluoride. This method is favored for its high yield and the use of molecular hydrogen as a clean reducing agent.

The workflow for this synthesis, from starting material preparation to final purification, is outlined below.

Step-by-Step Experimental Methodology

This protocol is adapted from established procedures for the reduction of nitroaromatic compounds.[6]

Materials:

-

3-Nitrobenzotrifluoride

-

Methanol (ACS grade)

-

Raney Nickel or 5% Palladium on Carbon (Pd/C)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Equipment:

-

Pressure reactor (autoclave) equipped with a magnetic stirrer, heating mantle, pressure gauge, and gas inlet/outlet.

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Charging: In a suitable pressure reactor, charge the 3-nitrobenzotrifluoride and methanol. The choice of solvent concentration is critical; a typical starting point is a 10-20% w/v solution. Under an inert atmosphere to prevent premature deactivation of the catalyst, carefully add the Raney Nickel or Pd/C catalyst. A typical catalyst loading is 1-5% by weight relative to the nitro compound.

-

System Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen. Subsequently, purge the reactor with hydrogen gas. This step is crucial for safety and to ensure catalyst activity.

-

Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure, typically between 5 and 10 bar. Begin vigorous stirring and heat the reaction mixture to the target temperature, generally in the range of 20-50°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases. For more precise monitoring, samples can be carefully withdrawn (after depressurizing and purging) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Infrared (IR) spectroscopy to observe the disappearance of the nitro group's characteristic stretches (~1530 and 1350 cm⁻¹) and the appearance of the amine N-H stretches (~3300-3500 cm⁻¹).[6]

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to safely remove the pyrophoric catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Isolation and Purification: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude 3-(Trifluoromethyl)aniline is typically a dark oil. For high-purity applications, the crude product should be purified by fractional distillation under reduced pressure.

Self-Validating System & Troubleshooting:

-

Incomplete Reaction: If hydrogen uptake stalls prematurely, it could indicate catalyst poisoning or deactivation. Ensure all reagents and solvents are free from potential poisons like sulfur compounds. Increasing hydrogen pressure or adding fresh catalyst may be necessary.[6]

-

Presence of Isomers: Commercial 3-nitrobenzotrifluoride may contain other isomers. To obtain isomerically pure 3-(Trifluoromethyl)aniline, it is highly recommended to purify the starting nitro compound by fractional distillation before the reduction step.[6]

-

Formation of Side Products: Incomplete reduction can lead to the formation of azoxy and azo compounds, which can be minimized by ensuring the reaction goes to completion.

Spectroscopic Characterization

The identity and purity of 3-(Trifluoromethyl)aniline are confirmed through a combination of spectroscopic techniques. Below are the expected key features for each method.

| Technique | Key Spectroscopic Features | Source(s) |

| ¹H NMR (in CDCl₃) | A complex multiplet pattern in the aromatic region (approx. 6.7-7.3 ppm) corresponding to the four aromatic protons. A broad singlet around 3.7 ppm corresponding to the two amine (-NH₂) protons. The integration should be 4H:2H. | [7] |

| ¹³C NMR | Signals for the six aromatic carbons, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. The carbon attached to the amino group will also be identifiable. | [8] |

| ¹⁹F NMR | A sharp singlet for the three equivalent fluorine atoms of the CF₃ group. | [8] |

| Infrared (IR) Spectroscopy | A characteristic doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region. Disappearance of nitro group bands (~1530, 1350 cm⁻¹) from the starting material is a key indicator of reaction completion. | [5][8] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) will be observed at m/z = 161. Common fragmentation patterns include the loss of fluorine (m/z = 142) and other fragments characteristic of the aniline structure. | [5] |

A thorough analysis combining these techniques provides a comprehensive and definitive characterization of the molecule.[8]

Applications in Drug Development and Chemical Synthesis

While 3-(Trifluoromethyl)aniline is a versatile building block for numerous specialty chemicals, its most significant impact is as a precursor in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a desirable feature in drug candidates.[2]

Role as a Pharmaceutical Intermediate

The trifluoromethylaniline scaffold is crucial in the synthesis of several important drugs. While direct synthesis from the 3-isomer for a blockbuster drug is less common than its 4-isomer counterpart, its utility is well-established in creating diverse libraries of compounds for drug discovery.

-

Leflunomide: The synthesis of the immunomodulatory drug Leflunomide is a prime example of the importance of this class of compounds. The synthesis involves the N-acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carboxylic acid chloride. Although this uses the 4-isomer, the synthetic principles and the rationale for using a trifluoromethylaniline are directly transferable and highlight the value of these building blocks.

-

Fluoxetine (Prozac®): The synthesis of the widely known antidepressant Fluoxetine involves the reaction of the sodium salt of α-(2-(methylamino)ethyl)benzenemethanol with 4-chlorobenzotrifluoride . This demonstrates the strategic use of a benzene ring activated by a trifluoromethyl group for nucleophilic aromatic substitution, a common reaction pathway for trifluoromethylaniline derivatives.

The use of 3-(Trifluoromethyl)aniline allows for the introduction of the CF₃ group at a different position, leading to novel structural isomers of known drugs or entirely new chemical entities with potentially different pharmacological profiles.

Exemplary Protocol: N-Alkylation

A common transformation of 3-(Trifluoromethyl)aniline is N-alkylation to form secondary or tertiary amines, which are themselves important intermediates. A well-documented example is the synthesis of m-Trifluoromethyl-N,N-dimethylaniline, a procedure detailed in Organic Syntheses.

Reaction: 3-(CF₃)C₆H₄NH₂ + 2 (CH₃O)₃PO → 3-(CF₃)C₆H₄N(CH₃)₂

Brief Protocol:

-

A mixture of 3-(trifluoromethyl)aniline and trimethyl phosphate is heated.

-

The reaction is refluxed for approximately 2 hours.

-

The mixture is cooled, and aqueous sodium hydroxide is added to hydrolyze any remaining phosphate ester.

-

The product is extracted with ether, dried, and purified by vacuum distillation.

This procedure showcases a practical and scalable method for modifying the amino group, further expanding the synthetic utility of the starting aniline.

Safety and Handling

3-(Trifluoromethyl)aniline is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is toxic by ingestion and inhalation and harmful in contact with skin.[5]

-

Irritation: It is irritating to the eyes, respiratory system, and skin.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent exposure to moisture and air.

Always consult the most recent Safety Data Sheet (SDS) before handling this compound.

Conclusion

3-(Trifluoromethyl)aniline is more than just a simple chemical intermediate; it is a strategic tool for molecular design. Its defined physicochemical properties, particularly its modulated basicity and lipophilicity conferred by the trifluoromethyl group, provide chemists with a reliable platform for constructing complex and high-value molecules. A clear understanding of its synthesis, characterization, and reactivity is essential for any researcher or drug development professional working in fields where molecular properties must be finely tuned to achieve a desired biological or material effect. The robust synthetic routes and well-characterized nature of this compound ensure its continued importance in the innovation pipeline for years to come.

References

-

Arjunan, V., Rani, T., & Mohan, S. (2011). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. Retrieved from [Link]

-

ChemBK. (n.d.). 3-(Trifluoromethyl)Aniline. Retrieved from [Link]

-

Saravanan, S., Balachandran, V., & Karnan, M. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Klančar, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). A method for synthesizing leflunomide.

- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Journal of Chemical Education. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Retrieved from [Link]

-

Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof.

-

PubChem. (n.d.). Leflunomide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Retrieved from [Link]

-

Robertson, D. W., et al. (1987). Synthesis of 14C- and 3H-labeled fluoxetine, a selective serotonin uptake inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene.

-

Bulletin of Chemical Reaction Engineering & Catalysis. (2025). Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemicalland21. (n.d.). 3-(Trifluoromethyl)aniline (CAS 98-16-8) - Technical Data & Applications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. | Semantic Scholar [semanticscholar.org]

- 7. wjpsonline.com [wjpsonline.com]

- 8. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-(Trifluoromethyl)aniline for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of 4-(trifluoromethyl)aniline (also known as 4-aminobenzotrifluoride), a critical building block in pharmaceutical and materials science. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a nuanced interpretation grounded in established spectroscopic principles. Our focus is on the causality behind experimental choices and the inherent logic of structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of 4-(Trifluoromethyl)aniline

4-(Trifluoromethyl)aniline is a substituted aniline featuring a trifluoromethyl group at the para position.[1] This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the basicity of the amino group, making it a valuable synthon in the development of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity. This guide will dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrum of this compound, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 4-(trifluoromethyl)aniline provides precise information about the number, environment, and connectivity of the protons in the molecule.

Predicted ¹H NMR Spectral Data for 4-(Trifluoromethyl)aniline [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.45 | Doublet | ~8.4 | 2H | Aromatic Protons (ortho to -CF₃) |

| ~6.65 | Doublet | ~8.4 | 2H | Aromatic Protons (ortho to -NH₂) |

| ~3.80 | Broad Singlet | - | 2H | Amine Protons (-NH₂) |

Interpretation and Experimental Rationale:

The aromatic region of the spectrum is anticipated to show two distinct signals, each integrating to two protons, which is characteristic of a para-substituted benzene ring.

-

The Downfield Doublet (~7.45 ppm): These protons are ortho to the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This group deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value). The multiplicity is a doublet because each of these protons is coupled to one neighboring proton (ortho-coupling).

-

The Upfield Doublet (~6.65 ppm): These protons are ortho to the electron-donating amino (-NH₂) group. The amino group shields the adjacent protons, shifting their resonance to a higher field (lower ppm value). The doublet multiplicity arises from coupling to their single aromatic proton neighbor.

-

The Broad Singlet (~3.80 ppm): This signal corresponds to the two protons of the primary amine. The broadness of this peak is a classic characteristic and is due to several factors, including quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other labile protons in the solvent. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature.

Experimental Workflow for ¹H NMR Spectroscopy

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Detailed Protocol for ¹H NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(trifluoromethyl)aniline into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field to achieve optimal homogeneity. This is an iterative process of adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts for 4-(Trifluoromethyl)aniline

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-NH₂ | ~145 |

| C-H (ortho to -NH₂) | ~115 |

| C-H (ortho to -CF₃) | ~127 |

| C-CF₃ | ~122 (quartet) |

| CF₃ | ~125 (quartet) |

Interpretation and Experimental Rationale:

-

Symmetry and Number of Signals: Due to the C₂ symmetry of the para-substituted ring, only four signals are expected for the aromatic carbons.

-

Quarternary Carbons: The carbon attached to the amino group (C-NH₂) and the carbon attached to the trifluoromethyl group (C-CF₃) are quaternary and will typically show weaker signals due to the absence of attached protons and longer relaxation times.

-

Fluorine Coupling: The carbon of the trifluoromethyl group and the aromatic carbon attached to it will appear as quartets due to coupling with the three fluorine atoms (¹JCF and ²JCF respectively).

-

Chemical Shifts: The electron-donating amino group shields the ortho and para carbons, shifting them upfield, while the electron-withdrawing trifluoromethyl group deshields the carbons it is attached to and those in its vicinity, shifting them downfield.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for 4-(Trifluoromethyl)aniline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3300 | Medium | N-H symmetric and asymmetric stretching (primary amine) |

| 1620 | Strong | N-H scissoring (bending) |

| 1520 | Strong | C=C aromatic ring stretching |

| 1325 | Very Strong | C-F stretching |

| 1250 | Strong | Aromatic C-N stretching |

| 1110 | Very Strong | C-F stretching |

| 830 | Strong | Para-disubstituted C-H out-of-plane bending |

Interpretation and Experimental Rationale:

-

N-H Stretching: The presence of two bands in the 3400-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

N-H Bending: The strong absorption around 1620 cm⁻¹ is due to the scissoring (bending) vibration of the N-H bonds.

-

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorptions in the 1350-1100 cm⁻¹ region. The intensity of these bands is a key feature of the spectrum.

-

Aromatic C-H and C=C Vibrations: The absorptions for aromatic C=C stretching are typically found in the 1600-1450 cm⁻¹ region. The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a para-disubstituted benzene ring.

-

Aromatic C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is observed around 1250 cm⁻¹.

Experimental Workflow for FT-IR Spectroscopy (ATR)

Caption: A typical workflow for acquiring an FT-IR spectrum using an ATR accessory.

Detailed Protocol for FT-IR Data Acquisition (ATR Method)

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Clean the surface of the Attenuated Total Reflectance (ATR) crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of liquid 4-(trifluoromethyl)aniline directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next sample.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For 4-(trifluoromethyl)aniline, Electron Ionization (EI) is a common method.

Mass Spectrometry Data for 4-(Trifluoromethyl)aniline [1]

-

Molecular Formula: C₇H₆F₃N

-

Molecular Weight: 161.12 g/mol

-

Molecular Ion (M⁺): m/z 161

-

Major Fragments: m/z 142, 111

Interpretation and Proposed Fragmentation Pathway:

Under electron ionization, 4-(trifluoromethyl)aniline will lose an electron to form the molecular ion (M⁺) at m/z 161. This molecular ion is a radical cation and can undergo fragmentation.

-

m/z 142: This prominent fragment likely arises from the loss of a fluorine atom from the molecular ion.

-

m/z 111: This fragment could be formed by the subsequent loss of HCN from the m/z 142 fragment or through other rearrangement pathways.

Proposed Fragmentation Pathway of 4-(Trifluoromethyl)aniline

Caption: Proposed major fragmentation pathways for 4-(trifluoromethyl)aniline under electron ionization.

Detailed Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI Source)

-

Sample Preparation:

-

Prepare a dilute solution of 4-(trifluoromethyl)aniline in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled with a gas chromatograph (GC) for sample introduction and separation.

-

Set the GC oven temperature program to ensure the elution of the analyte as a sharp peak.

-

Set the electron ionization source to the standard 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The analyte is vaporized and separated on the GC column before entering the mass spectrometer's ion source.

-

The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to 4-(trifluoromethyl)aniline in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The spectroscopic characterization of 4-(trifluoromethyl)aniline is a clear demonstration of how NMR, IR, and MS techniques provide complementary information for unambiguous structure elucidation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into the molecule's stability and fragmentation. The protocols and interpretations provided in this guide offer a robust foundation for the analysis of this important compound and can be adapted for the characterization of related molecules in research and development settings.

References

-

PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

Sources

Isomers of trifluoromethylaniline and their characteristics

An In-depth Technical Guide to the Isomers of Trifluoromethylaniline for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Positional Isomerism

In the landscape of modern medicinal chemistry, the trifluoromethyl group (-CF3) is a well-established bioisostere for imparting favorable pharmacokinetic and pharmacodynamic properties. However, the true power of this substituent lies not just in its presence, but in its precise placement. The positional isomerism of the trifluoromethyl group on an aniline scaffold creates three distinct chemical entities—ortho, meta, and para—each with a unique electronic signature, steric profile, and reactivity. This guide moves beyond a simple cataloging of properties to provide a senior application scientist's perspective on how to strategically leverage the nuanced differences between these isomers in drug design, synthesis, and materials science.

Core Physicochemical Characteristics: A Tale of Three Isomers

The location of the potent electron-withdrawing trifluoromethyl group dictates the fundamental properties of the aniline ring and the amino group. This positioning has profound implications for pKa, dipole moment, and ultimately, how the molecule interacts with biological targets and reagents.

Electronic Effects and Basicity (pKa)

The -CF3 group exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and decreasing the basicity of the amino group compared to aniline (pKa ≈ 4.6).

-

Ortho (2-Trifluoromethylaniline): The inductive effect is most pronounced due to proximity, significantly lowering the pKa. Steric hindrance from the adjacent -CF3 group can also influence the solvation of the anilinium ion, further impacting basicity.

-

Meta (3-Trifluoromethylaniline): The inductive effect is still strong, resulting in a pKa significantly lower than aniline. The pKa of 3-(Trifluoromethyl)aniline's conjugate acid is approximately 3.2.

-

Para (4-Trifluoromethylaniline): In the para position, the -CF3 group exerts both a -I effect and a weak negative resonance effect (-R). This combination leads to a substantial decrease in the basicity of the amino group.

Dipole Moment and Molecular Polarity

The vector sum of individual bond dipoles determines the overall molecular dipole moment, a critical factor for solubility and receptor binding.

-

(Trifluoromethyl)benzene has a dipole moment of approximately 2.9 D, with the vector pointing towards the -CF3 group.[1]

-

Aniline has a dipole moment of about 1.3 D, with the vector directed from the ring towards the nitrogen atom.[1]

-

In p-(Trifluoromethyl)aniline , these two vectors are in opposite directions. The resulting large dipole moment (~4.3 D) indicates that the dipole of the -CF3 group dominates.[1] This high polarity can be exploited to enhance interactions with polar residues in a binding pocket.

-

The dipole moments of the ortho and meta isomers are influenced by the different vector orientations, leading to distinct polarity profiles.

Comparative Data Summary

The following table summarizes the key quantitative data for the three isomers, providing a clear basis for comparison and selection in research applications.

| Property | 2-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |

| CAS Number | 88-17-5 | 98-16-8[2] | 455-14-1[3] |

| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N[2][4] | C₇H₆F₃N[3] |

| Molecular Weight | 161.12 g/mol | 161.12 g/mol [2][4][5] | 161.12 g/mol [3] |

| Appearance | Colorless Liquid | Colorless Liquid[2][4] | - |

| Boiling Point | ~171-172 °C | 187 to 188 °C[2] | ~82-84 °C (at 11 mmHg) |

| Melting Point | ~33-35 °C | 5 to 6 °C[2] | ~43-45 °C |

| Density | ~1.31 g/cm³ | 1.29 g/cm³[2] | - |

| pKa (conjugate acid) | ~2.5 | ~3.2 | ~3.5 |

Synthesis and Manufacturing Considerations

The most common and industrially scalable route to trifluoromethylanilines is the reduction of the corresponding trifluoromethylnitrobenzene isomers. The choice of reduction methodology is a critical decision based on cost, scale, functional group tolerance, and environmental considerations.

General Synthesis Workflow

The logical flow from starting material to purified product is a multi-step process requiring careful monitoring and control.

Caption: Generalized workflow for the synthesis of trifluoromethylaniline isomers.

Protocol: Catalytic Hydrogenation of 3-Nitrobenzotrifluoride

This protocol details a standard, reliable method for synthesizing 3-(Trifluoromethyl)aniline. The principles are directly applicable to the other isomers.

Trustworthiness: This protocol is a self-validating system. The progress is monitored (TLC/GC), the catalyst is removed physically, and the final product's identity and purity are confirmed by multiple analytical techniques.

Materials:

-

3-Nitrobenzotrifluoride (1 eq)

-

Palladium on Carbon (10% Pd/C, ~1-2 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrogen (H₂) gas source

-

Parr Hydrogenation Apparatus or similar pressure vessel

-

Diatomaceous Earth (Celite®)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

Vessel Preparation: Charge a pressure-safe reaction vessel with a solution of 3-nitrobenzotrifluoride in methanol.

-

Catalyst Handling (Expertise): Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Causality: Pd/C can be pyrophoric, especially when dry and exposed to air. Handling under an inert atmosphere prevents accidental ignition.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with H₂ gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic; monitor the temperature.

-

Reaction Monitoring: Track the consumption of the starting material by taking small aliquots (after carefully venting and re-purging) for analysis by TLC or GC-MS. The reaction is complete when the nitro compound is no longer detectable.

-

Catalyst Removal: Carefully depressurize and vent the vessel, purging with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the fine palladium catalyst. Causality: The Celite® pad prevents the catalyst from passing through the filter paper and contaminating the product.

-

Workup: Rinse the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and reconcentrate. The crude aniline can be further purified by vacuum distillation to yield a clear, colorless liquid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis.

Applications in Drug Design and Advanced Materials

The choice of isomer is a strategic decision in the synthesis of pharmaceuticals and functional materials.[6] The trifluoromethyl group's ability to enhance metabolic stability, lipophilicity, and binding affinity is highly valued.[7][8][9][10]

Caption: Strategic applications of trifluoromethylaniline isomers.

-

Ortho-Isomer: The steric bulk adjacent to the amine is often used to enforce specific molecular conformations, which can be crucial for selective binding to enzyme active sites or receptors.

-

Meta-Isomer: This isomer is a versatile building block found in a wide array of drugs. It is a key precursor for the synthesis of the anti-inflammatory drug flufenamic acid and the herbicide fluometuron.[4]

-

Para-Isomer: The para-isomer is arguably the most prominent in modern drug discovery, particularly in the development of kinase inhibitors for oncology.[11] Its linear substitution pattern allows it to effectively span the ATP-binding cleft of many kinases. It is a crucial intermediate for a range of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and polymers.[6]

Spectroscopic Characterization: The Analytical Fingerprint

Unambiguous identification of each isomer is critical. A combination of spectroscopic methods provides a comprehensive characterization.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation.

-

¹H NMR: The aromatic region will show distinct splitting patterns and chemical shifts for each isomer due to the different symmetry and electronic environment.

-

¹³C NMR: The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling. Its chemical shift is highly indicative of the isomer.

-

¹⁹F NMR: Each isomer will show a sharp singlet. The chemical shift (relative to a standard like CFCl₃) can be used for identification.

-

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretches (typically a doublet around 3300-3500 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and very strong C-F stretching bands (around 1100-1350 cm⁻¹).

-

Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) will confirm the molecular weight (m/z = 161.05). The fragmentation pattern can also provide structural clues.

References

- (N/A)

- Chem-Impex International. (n.d.). 4-(Trifluoromethyl)aniline.

- Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53579.

- Arjunan, V., et al. (2011). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.

- (N/A)

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)aniline. PubChem. Retrieved from [Link]

-

Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. Retrieved from [Link]

- Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8547.

- de Souza, M. V. N. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-010.

- (N/A)

- (N/A)

- Filo. (2025). The dipole moments of aniline, p-(trifluoromethyl)aniline, and (trifluoro..).

Sources

- 1. The dipole moments of aniline, p-(trifluoromethyl)aniline, and (trifluoro.. [askfilo.com]

- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(トリフルオロメチル)アニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. jelsciences.com [jelsciences.com]

- 11. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Paradigm of Electron-Withdrawing Effects in Toluidine Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound changes to the physicochemical and pharmacological properties of parent molecules.[1][2] This guide provides a comprehensive technical analysis of the potent electron-withdrawing effects of the trifluoromethyl group, specifically within the context of the toluidine framework. Through an exploration of fundamental electronic principles, spectroscopic signatures, and reactivity profiles, this document serves as an in-depth resource for scientists engaged in the design and synthesis of novel chemical entities. We will dissect the causal relationships behind the observed properties, provide actionable experimental protocols, and present data-driven insights to inform rational drug design.

Introduction: The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.[3] The trifluoromethyl group, in particular, stands out for its potent and predictable electronic effects.[4] Unlike a single fluorine atom, the CF3 group is a powerful electron-withdrawing substituent, a property that significantly influences the reactivity and basicity of nearby functional groups.[1][5] In the context of toluidine, a versatile building block in pharmaceutical synthesis, the addition of a CF3 group can dramatically alter the electron density of the aromatic ring and the nucleophilicity of the amino group.[3] These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles.[5][6][7][8]

Fundamental Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group exerts its strong electron-withdrawing influence primarily through a negative inductive effect (-I effect). The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the attached carbon atom and, consequently, from the aromatic ring of the toluidine molecule. This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino group.[9][10][11]

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. The CF3 group possesses a large positive σ value, indicating its strong electron-withdrawing nature. For instance, the Hammett constants for the trifluoromethyl group are σmeta = 0.43 and σpara = 0.54, signifying a substantial electron-withdrawing effect at both the meta and para positions.[12]

Physicochemical Consequences of Trifluoromethylation on Toluidine

The profound electronic alterations induced by the CF3 group manifest in significant changes to the physicochemical properties of toluidine.

Basicity (pKa)

The most direct consequence of the electron-withdrawing nature of the CF3 group is a marked decrease in the basicity of the amino group. The lone pair of electrons on the nitrogen atom is less available for protonation due to the inductive pull of the CF3 group. This is reflected in the lower pKa values of trifluoromethyl-substituted anilines compared to aniline and toluidine. For example, the pKa of aniline is approximately 4.6, while the pKa of 3-(trifluoromethyl)aniline is around 3.5.[13][14] This reduction in basicity can be advantageous in drug design, as it can modulate the ionization state of a molecule at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Spectroscopic Signatures

The presence of the CF3 group imparts distinct and readily identifiable features in various spectroscopic analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-